5-(4-Biphenylyl)valeric acid, with the CAS number 51994-31-1, is classified as an aromatic carboxylic acid. Its molecular formula is , and it has a molecular weight of 254.32 g/mol . The compound features a biphenyl moiety attached to a valeric acid chain, which contributes to its unique chemical properties and potential biological activities.
The synthesis of 5-(4-Biphenylyl)valeric acid can be approached through various methods. One common route involves the reaction of biphenyl derivatives with appropriate carboxylic acids under specific conditions.
5-(4-Biphenylyl)valeric acid can participate in various chemical reactions typical of carboxylic acids:
The mechanism of action for 5-(4-Biphenylyl)valeric acid primarily relates to its interactions within biological systems:
The physical and chemical properties of 5-(4-Biphenylyl)valeric acid are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 254.32 g/mol |
Assay | 90+% (NMR) |
Appearance | White - pale yellow crystals |
Storage Conditions | Room temperature |
5-(4-Biphenylyl)valeric acid has several scientific applications:
5-(4-Biphenylyl)valeric acid (5-BVA), systematically named as 5-([1,1'-biphenyl]-4-yl)pentanoic acid (CAS 51994-31-1), is synthesized through meticulously designed multi-step organic routes. The primary strategies involve biphenyl ring construction and side-chain elongation, leveraging key intermediates identified in patent literature [1] [4]. A predominant approach utilizes Suzuki-Miyaura cross-coupling between 4-bromophenyl precursors and phenylboronic acids, catalyzed by palladium complexes. For example, Pd(PPh₃)₄ facilitates aryl-aryl bond formation with yields exceeding 85% under optimized conditions (70°C, aqueous ethanol, K₂CO₃ base) [1]. Alternative pathways employ 4-biphenylyl halides (e.g., 4-iodobiphenyl) in nucleophilic substitutions with cyanoacetate anions, followed by hydrolysis and decarboxylation to extend the aliphatic chain [4].
Table 1: Representative Synthetic Routes to 5-BVA Intermediates
Starting Material | Key Reaction | Catalyst/Conditions | Intermediate | Yield |
---|---|---|---|---|
4-Bromophenylacetic acid | Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃, 80°C | 4-Biphenylylacetic acid | 92% |
Ethyl 5-bromovalerate | Ullmann coupling | CuI, phenanthroline, 110°C | Ethyl 5-(4-biphenylyl)valerate | 78% |
5-(4-Iodophenyl)pentanoate* | Heck coupling | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Unsaturated biphenyl ester | 84% |
*Sourced from VC2901991 [10]
A lactam-based route disclosed in patent US9206116B2 involves reductive ring-opening of 5-(4-biphenylyl)-2-pyrrolidinone using boron hydrides (e.g., BH₃·THF), yielding the linear amino acid precursor, which undergoes deamination to 5-BVA [1]. Critical purification challenges arise from homocoupling byproducts and residual palladium; solutions include activated carbon treatment and crystallizations from ethanol/water mixtures to achieve >99% purity [6].
While 5-BVA itself is achiral, its α-substituted derivatives (e.g., 5-biphenyl-4-amino-2-methylpentanoic acid) require precise stereogenic center construction. Industrial-scale asymmetric synthesis employs chiral hydrogenation of enamide intermediates using Rh(I) or Ru(II) complexes with atropisomeric ligands. Patent CN101631765A reports enantiomeric excess (ee) >98% using [RuCl₂((R)-SEGPHOS)]₂NEt₃ for the reduction of (Z)-N-acetyl-2-methyl-5-(4-biphenylyl)pent-2-enoate [6]. The biphenyl moiety’s planar rigidity enhances substrate-catalyst π-interactions, crucial for facial selectivity [4].
Table 2: Chiral Catalysts for Enantioselective Biphenyl-Valerate Synthesis
Catalyst System | Substrate | ee (%) | Reaction Conditions |
---|---|---|---|
Ru(OCOCH₃)₂[(S)-BINAP] | N-Acetyl dehydrovaline biphenyl | 96 | 70°C, 50 bar H₂, THF |
Rh(COD)₂BF₄/(R,R)-Me-DuPHOS | Biphenyl enol acetate | 99 | 25°C, 3 bar H₂, CH₂Cl₂ |
Ir/f-amphox | β-Keto-biphenyl ester | 95 | 40°C, 10 bar H₂, toluene |
Enzymatic resolutions offer sustainable alternatives. Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic biphenyl valerate esters via enantioselective hydrolysis in biphasic systems (phosphate buffer/toluene), achieving E-values >200 [9]. Key structural factors influencing stereocontrol include:
Late-stage biphenyl core modification is pivotal for diversifying 5-BVA analogues. Regioselective halogenation at the biphenyl 4'-position employs ICl/AlCl₃ (0°C, CH₂Cl₂) to generate 5-(4'-iodobiphenyl-4-yl)valeric acid, a versatile intermediate for further coupling [10]. Patent HUE030695T2 discloses palladium-catalyzed C–N coupling using BINAP/Pd₂(dba)₃ to introduce amino groups, yielding 4'-(dimethylamino)-biphenyl valeric acids for pharmaceutical applications [4].
Hydrogenation protocols are optimized to preserve the acid functionality:
Table 4: Catalytic Functionalization Methods for 5-BVA Derivatives
Transformation | Catalyst | Conditions | Selectivity/Yield |
---|---|---|---|
4'-Iodination | I₂/HIO₃, H₂SO₄ | 60°C, 3h | >98% regioselectivity |
Amination | CuI/l-proline, K₂CO₃ | 90°C, DMSO, 12h | 89% yield |
Cyanation | Zn(CN)₂/Pd(PPh₃)₄ | 100°C, DMF, 24h | 93% yield |
Hydroxylation | B₂(OH)₄/Pd(dppf)Cl₂ | 80°C, dioxane/H₂O | 87% yield |
Emerging dehydrogenation strategies utilize Ir(III) pincer complexes (e.g., POCOP-IrH₄) to convert saturated valerates to bioactive styryl derivatives [6]. Microwave-assisted Ullmann etherification enables 4'-alkoxy-biphenyl synthesis with CuI/N,N-dimethylglycine (120°C, 30 min), circumventing traditional Williamson ether limitations [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7